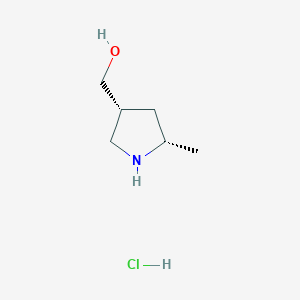
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the tetrazine and indoline derivatives, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups.
Aplicaciones Científicas De Investigación
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-((4-(1,2,4,5-Tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-2-(3-(1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)prop-1-en-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate: This compound shares structural similarities with other indoline and tetrazine derivatives, which also exhibit unique chemical and biological properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C38H39N7O9S2 |
|---|---|
Peso molecular |
801.9 g/mol |
Nombre IUPAC |
2-[(E,3E)-3-[1-(2-carboxyethyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C38H39N7O9S2/c1-37(2)28-20-26(55(49,50)51)12-14-30(28)44(18-16-34(46)39-22-24-8-10-25(11-9-24)36-42-40-23-41-43-36)32(37)6-5-7-33-38(3,4)29-21-27(56(52,53)54)13-15-31(29)45(33)19-17-35(47)48/h5-15,20-21,23H,16-19,22H2,1-4H3,(H3-,39,46,47,48,49,50,51,52,53,54) |
Clave InChI |
FFFNHRVQSMWEFO-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


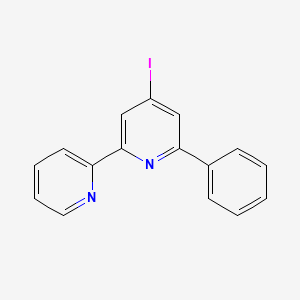
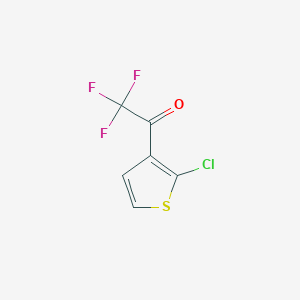
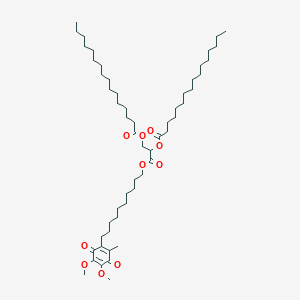
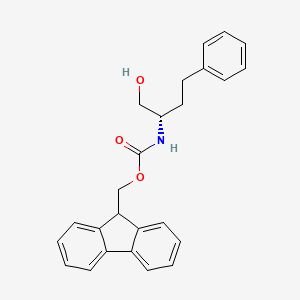
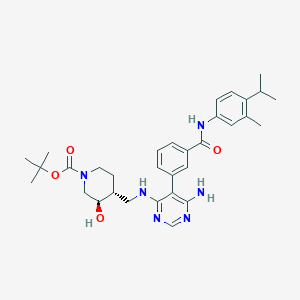
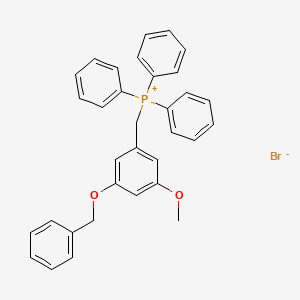
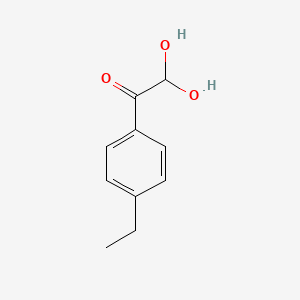


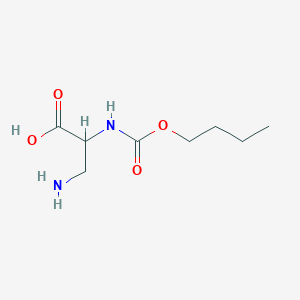
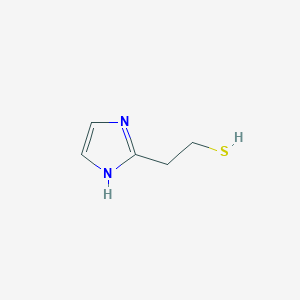
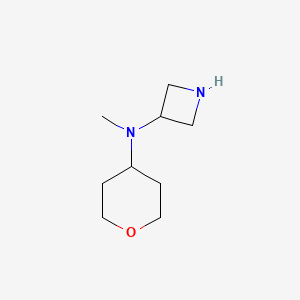
![8-(2-Hydroxyethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B15222064.png)
